molecular formula C9H10BrN2Na4O15P3 B1143161 5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM CAS No. 161848-60-8

5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM

Cat. No.: B1143161
CAS No.: 161848-60-8
M. Wt: 650.964463
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Description

5-Bromouridine 5’-triphosphate sodium: is a brominated form of uridine triphosphate (UTP). It is commonly used in molecular biology and biochemistry for labeling RNA during transcription. This compound is particularly useful in studying RNA synthesis and transcriptional activity through various imaging and molecular methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromouridine 5’-triphosphate sodium typically involves the bromination of uridine triphosphate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 5-position of the uridine moiety .

Industrial Production Methods: Industrial production of 5-Bromouridine 5’-triphosphate sodium involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromouridine 5’-triphosphate sodium undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols under mild conditions.

    Oxidation and Reduction Reactions: These reactions typically require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromouridine 5’-triphosphate sodium is used in chemical research to study the properties and behavior of brominated nucleotides. It serves as a model compound for understanding the effects of bromination on nucleotide function and stability .

Biology: In biological research, this compound is used to label RNA during transcription. It allows researchers to track RNA synthesis and study the dynamics of transcriptional activity in cells. The labeled RNA can be detected using immunological methods with specific antibodies .

Medicine: It can be used to investigate the mechanisms of RNA viruses and develop antiviral strategies .

Industry: In the industrial sector, this compound is used in the production of labeled RNA for various applications, including diagnostics and therapeutic research. It is also used in the development of new molecular biology tools and techniques .

Mechanism of Action

The primary mechanism of action of 5-Bromouridine 5’-triphosphate sodium involves its incorporation into RNA during transcription. The bromine atom at the 5-position of the uridine moiety allows for specific labeling of the RNA, which can then be detected using immunological methods. This labeling helps researchers study RNA synthesis, transcriptional activity, and the dynamics of RNA molecules within cells .

Comparison with Similar Compounds

    Uridine 5’-triphosphate: The non-brominated form of 5-Bromouridine 5’-triphosphate.

    Cytidine 5’-triphosphate: Another nucleotide triphosphate used in RNA synthesis.

    5-Bromo-2’-deoxyuridine: A brominated nucleotide used in DNA labeling.

Uniqueness: 5-Bromouridine 5’-triphosphate sodium is unique due to its specific bromination at the 5-position, which allows for selective labeling of RNA. This property makes it particularly useful in studying RNA synthesis and transcriptional activity, providing insights that other similar compounds may not offer .

Properties

CAS No.

161848-60-8

Molecular Formula

C9H10BrN2Na4O15P3

Molecular Weight

650.964463

Origin of Product

United States

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